1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2,4-dimethoxybenzyl group
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9g/mol |
IUPAC Name |
(3-chlorophenyl)-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-7-6-16(19(13-18)26-2)14-22-8-10-23(11-9-22)20(24)15-4-3-5-17(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3 |
InChI Key |
UJDUSOVKPZRHOQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl and 2,4-dimethoxybenzyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The 3-chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 3-chlorobenzyl chloride and the piperazine ring.
Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular pathways. Detailed studies on its binding affinity and efficacy are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
(3-Chloropropyl)trimethoxysilane: A compound used in various industrial applications.
Uniqueness
1-(3-CHLOROBENZOYL)-4-[(2,4-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of a 3-chlorophenyl group and a 2,4-dimethoxybenzyl group makes it a valuable compound for targeted research in medicinal chemistry and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
